1H-Pyrrole, 2-(2-furanylmethyl)-

Description

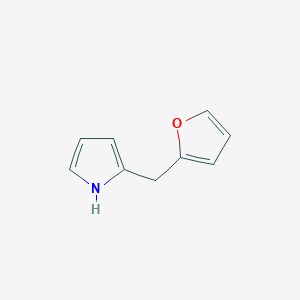

Structure

3D Structure

Properties

CAS No. |

34660-61-2 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(furan-2-ylmethyl)-1H-pyrrole |

InChI |

InChI=1S/C9H9NO/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10H,7H2 |

InChI Key |

HDZQTFWZGOUZIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)CC2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Pyrrole, 2 2 Furanylmethyl and Its Analogues

Established Synthetic Routes for Pyrrole-Furan Scaffolds

Traditional methods for the synthesis of pyrrole (B145914) and furan (B31954) rings have laid the groundwork for accessing more complex structures like 1H-Pyrrole, 2-(2-furanylmethyl)-. These routes often involve the condensation of acyclic precursors or the functionalization of pre-existing heterocyclic rings.

Condensation Reactions Involving Pyrrole Derivatives and Furan Moieties

The direct condensation of a pyrrole derivative with a furan moiety represents a straightforward approach to assembling the target scaffold. A common strategy involves the reaction of a pyrrole with a furan aldehyde, such as furfural (B47365). For instance, the reaction of hippuric acid with substituted furan-2-carboxaldehydes can yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, which can serve as precursors to pyrrole-furan structures. nih.govresearchgate.net The reactivity of the furan-2-carboxaldehyde derivatives is a key factor in the success of these condensations. nih.govresearchgate.net

Another established method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.comsemanticscholar.org This can be adapted to synthesize N-substituted pyrroles, including those with furan substituents. researchgate.netmdpi.com For example, reacting 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine containing a furan group in the presence of an acid catalyst can yield the corresponding N-substituted pyrrole. researchgate.net

Multi-Component Reactions for Concurrent Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. bohrium.comrsc.orgrsc.org Several MCRs have been developed for the synthesis of substituted pyrroles, which can be adapted to include furan-containing building blocks. bohrium.comrsc.orgrsc.orgorientjchem.org These reactions often involve the condensation of an amine, a dicarbonyl compound, and another component to form the pyrrole ring. researchgate.netbohrium.com The Hantzsch pyrrole synthesis, a well-known three-component reaction, traditionally involves the reaction of a β-enaminone with an α-haloketone. researchgate.net Variations of this and other MCRs provide a versatile entry into polysubstituted pyrroles. orientjchem.org

The following table summarizes key aspects of established condensation and multi-component reactions for pyrrole synthesis:

| Reaction Type | Reactants | Key Features | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Forms N-substituted pyrroles. | pharmaguideline.comsemanticscholar.org |

| Hantzsch Pyrrole Synthesis | β-Enaminone, α-Haloketone | A three-component reaction for substituted pyrroles. | researchgate.net |

| Hippuric Acid Reaction | Hippuric acid, Furan-2-carboxaldehyde | Forms oxazolone (B7731731) intermediates. | nih.govresearchgate.net |

Acid-Catalyzed Reactions of Pyrrole with Furfural Precursors

Acid-catalyzed reactions provide a direct route to link pyrrole and furan rings. The reaction of pyrrole with furfural (a furan precursor) under acidic conditions can lead to the formation of dipyrromethanes, which can be further elaborated. However, controlling the selectivity of this reaction can be challenging due to the high reactivity of both heterocycles under acidic conditions. pearson.comic.ac.uk Furan itself is derived commercially from the decarbonylation of furfuraldehyde. ic.ac.uk

More recently, tandem reactions have been developed for the single-step conversion of furfural to pyrrole. researchgate.net For instance, a combination of a decarbonylation catalyst (like Pd@S-1) and an amination catalyst (like H-beta zeolite) can convert furfural to pyrrole in a high-temperature gas-phase reaction. researchgate.net While this doesn't directly produce 1H-Pyrrole, 2-(2-furanylmethyl)-, it demonstrates the utility of furfural as a key precursor in modern synthetic strategies.

Novel and Green Chemistry Approaches in Pyrrole Synthesis

In recent years, a significant focus has been placed on developing more sustainable and efficient methods for pyrrole synthesis. These approaches often utilize novel catalysts and environmentally benign reaction conditions.

Catalyst-Mediated Annulation and Coupling Reactions

Catalyst-mediated reactions have revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines offer a "one-pot" method for preparing highly substituted pyrroles. mdpi.com This cascade reaction proceeds in moderate to excellent yields under mild conditions with oxygen as the terminal oxidant. mdpi.com

Organocatalysis has also emerged as a powerful tool for pyrrole synthesis. nih.gov Various organocatalysts, such as vitamin B1 and nano-ferrite supported glutathione, have been employed in Paal-Knorr type reactions to produce N-substituted pyrroles under eco-friendly conditions. nih.gov These methods often offer advantages such as mild reaction conditions, simple workup procedures, and the use of non-toxic catalysts.

The following table highlights some novel catalyst-mediated reactions for pyrrole synthesis:

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Pd(TFA)₂ | [4+1] Annulation | "One-pot" synthesis, moderate to excellent yields. | mdpi.com |

| Vitamin B₁ (Thiamine) | Paal-Knorr Condensation | Eco-friendly, metal-free organocatalysis. | nih.gov |

| Nano-Ferrite Supported Glutathione | Paal-Knorr Condensation | Efficient in aqueous media under microwave irradiation. | nih.gov |

Sustainable Synthetic Protocols for N-Substituted Pyrroles

The development of green synthetic protocols is a major goal in modern chemistry. For the synthesis of N-substituted pyrroles, several environmentally benign methods have been reported. These include solvent-free reactions and the use of natural, inexpensive catalysts. researchgate.net For example, the Paal-Knorr condensation of a 1,4-dione with an aromatic amine can be efficiently catalyzed by lemon juice, a readily available and non-hazardous natural acid. researchgate.net

Another green approach involves the use of recyclable catalysts. Scandium triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for the Paal-Knorr synthesis under solvent-free conditions, and it can be easily recovered and reused without a significant loss of activity. researchgate.net Similarly, sulfuric acid immobilized on silica (B1680970) gel has been used as an effective and reusable catalyst for the Clauson-Kaas pyrrole synthesis under solvent-free grinding conditions. researchgate.net These methods not only reduce the environmental impact but also often lead to higher yields and shorter reaction times.

Regioselective and Stereoselective Synthesis Strategies for Functionalized Derivatives

The ability to control the precise placement of functional groups on the pyrrole and furan rings is crucial for developing analogues of 1H-Pyrrole, 2-(2-furanylmethyl)- with tailored properties. This section explores methods that achieve high levels of regioselectivity and stereoselectivity.

Directed Functionalization of Pyrrole and Furan Rings

The functionalization of pre-existing 1H-Pyrrole, 2-(2-furanylmethyl)- scaffolds allows for the late-stage introduction of various substituents. Directed metalation is a powerful technique for achieving regioselectivity. In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For the furan ring, the oxygen atom can act as a directing group, while for the pyrrole ring, an N-substituent can direct lithiation to the C2 or C5 position.

Another key reaction for regioselective functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.comwikipedia.org For pyrroles, this reaction typically occurs at the C2 position due to the electron-donating nature of the nitrogen atom. chemistrysteps.com The resulting aldehyde can then be used as a versatile handle for further synthetic transformations.

Electrophilic aromatic substitution reactions on the pyrrole and furan rings can also be controlled to an extent by the existing substituents. The electron-rich nature of both rings makes them susceptible to attack by electrophiles. The regioselectivity of these reactions is influenced by both steric and electronic factors.

Synthesis via Organometallic Intermediates

Organometallic chemistry offers a diverse toolbox for the construction and functionalization of heterocyclic compounds like 1H-Pyrrole, 2-(2-furanylmethyl)-. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are invaluable for forming carbon-carbon bonds. For instance, a halogenated derivative of 1H-Pyrrole, 2-(2-furanylmethyl)- can be coupled with a variety of organometallic reagents to introduce new substituents with high precision.

Ruthenium-based pincer-type catalysts have been utilized in the dehydrogenative coupling of secondary alcohols and amino alcohols to synthesize substituted pyrroles. organic-chemistry.org Palladium and iron catalysts have also been shown to be effective in the synthesis of 2-substituted pyrroles. organic-chemistry.org Furthermore, ruthenium(II)-catalyzed intramolecular cyclization of vinyl diazoesters presents a novel route to highly functionalized furans. wikipedia.org One-pot syntheses of substituted furans and pyrroles have been developed from propargylic dithioacetals via organocopper intermediates. chemistrysteps.com

Preparation of Key Precursors and Building Blocks for Complex Derivatives

The synthesis of complex derivatives of 1H-Pyrrole, 2-(2-furanylmethyl)- often relies on the preparation of strategically functionalized precursors. A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.orgresearchgate.netalfa-chemistry.comscribd.com Therefore, the synthesis of appropriately substituted 1,4-dicarbonyls is a critical first step.

For the synthesis of 1H-Pyrrole, 2-(2-furanylmethyl)-, a key precursor is 1-(furan-2-yl)butane-1,4-dione . This dione (B5365651) can be prepared through various methods. One approach involves the Stetter reaction between a furan-containing chalcone (B49325) analogue and an aldehyde, which can yield 1,4-dione structures. researchgate.net For example, the reaction of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) with benzaldehyde (B42025) in the presence of a thiazolium salt catalyst can produce a 1,4-dione. researchgate.net

Another strategy for accessing 1,4-dicarbonyl compounds is the oxidative dimerization of 1,3-dicarbonyl compounds. This can be achieved using reagents like ceric ammonium (B1175870) nitrate. organic-chemistry.org The resulting tetracarbonyl derivative can then be used in a Paal-Knorr reaction.

The synthesis of more complex derivatives can be achieved by using functionalized building blocks. For instance, starting with 5-(hydroxymethyl)furan (HMF), which can be derived from biomass, condensation with a ketone like 3,3-dimethyl-2-butanone can yield a furan derivative with a side chain that could be further elaborated into a 1,4-dicarbonyl precursor. mdpi.com

Below are tables summarizing some of the key synthetic methods and precursors discussed:

| Synthetic Methodology | Description | Key Features | Relevant Sections |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole. organic-chemistry.orgwikipedia.orgresearchgate.netalfa-chemistry.comscribd.com | Versatile, widely used for pyrrole synthesis. | 2.4 |

| Directed ortho-Metalation (DoM) | Regioselective functionalization of aromatic rings using a directing metalation group (DMG) and an organolithium reagent. wikipedia.orgbaranlab.org | High regioselectivity at the ortho-position to the DMG. | 2.3.1 |

| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic rings using a Vilsmeier reagent (e.g., from DMF and POCl₃). organic-chemistry.orgchemistrysteps.comwikipedia.org | Introduces a versatile aldehyde functional group. | 2.3.1 |

| Organometallic Cross-Coupling | Transition metal-catalyzed reactions (e.g., Suzuki, Stille) for C-C bond formation. | Precise introduction of substituents on pre-functionalized rings. | 2.3.2 |

| Stetter Reaction | 1,4-Addition of an aldehyde to a Michael acceptor, catalyzed by a thiazolium salt, to form 1,4-dicarbonyl compounds. researchgate.net | Useful for synthesizing 1,4-dione precursors. | 2.4 |

| Precursor/Building Block | Structure | Synthetic Utility | Relevant Sections |

| 1-(Furan-2-yl)butane-1,4-dione |  | Key precursor for the Paal-Knorr synthesis of 1H-Pyrrole, 2-(2-furanylmethyl)-. | 2.4 |

| 1,4-Dicarbonyl Compounds | General structure: R-CO-CH₂-CH₂-CO-R' | Central building blocks for the Paal-Knorr synthesis of pyrroles and furans. wikipedia.orgalfa-chemistry.comorganic-chemistry.org | 2.4 |

| 5-(Hydroxymethyl)furan (HMF) |  | Biomass-derived building block for synthesizing functionalized furan derivatives. mdpi.com | 2.4 |

| Halogenated Pyrrole/Furan Derivatives | e.g., 2-Bromo-1H-pyrrole | Substrates for organometallic cross-coupling reactions to introduce diverse functionalities. | 2.3.2 |

Chemical Reactivity and Mechanistic Investigations of 1h Pyrrole, 2 2 Furanylmethyl

Electrophilic Aromatic Substitution Reactions on Pyrrole (B145914) and Furan (B31954) Moieties

Both pyrrole and furan readily undergo electrophilic aromatic substitution, and they are significantly more reactive than benzene (B151609). onlineorganicchemistrytutor.comslideshare.net This heightened reactivity is due to the participation of the heteroatom's lone pair of electrons (nitrogen in pyrrole, oxygen in furan) in the aromatic π-system, which increases the electron density of the ring carbons. ksu.edu.sa

The preferred site of electrophilic attack for both heterocycles is the C2 (or α) position, adjacent to the heteroatom. onlineorganicchemistrytutor.comslideshare.netquora.comquora.com This regioselectivity is attributed to the superior stabilization of the cationic intermediate (arenium ion) formed during the reaction. Attack at the C2-position allows for the positive charge to be delocalized over three atoms, including the heteroatom, via resonance, whereas attack at the C3 (or β) position results in an intermediate where the charge is only delocalized over two carbon atoms. vedantu.comquora.com

In 1H-Pyrrole, 2-(2-furanylmethyl)-, the C2 position of the furan ring is substituted with the pyrrolylmethyl group, and the C2 position of the pyrrole ring is substituted with the furanylmethyl group. This leaves the C5 positions of both rings as the most activated sites for electrophilic substitution. The relative reactivity order for electrophilic substitution is generally considered to be pyrrole > furan > thiophene (B33073) > benzene. slideshare.netksu.edu.sa This suggests that in a competitive reaction, the pyrrole ring would likely react preferentially over the furan ring. youtube.com This is because the nitrogen atom in pyrrole is less electronegative than the oxygen in furan, making it better able to stabilize the positive charge in the aromatic ring and in the reaction intermediate. youtube.com

Common electrophilic substitution reactions include halogenation, nitration, and formylation. Due to the high reactivity of these rings, mild reaction conditions are typically required to avoid polymerization or the formation of multiple substitution products. ksu.edu.sa For instance, the Vilsmeier-Haack reaction provides a mild method for formylation. researchgate.netyoutube.comorganic-chemistry.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Heterocycle | Primary Position of Attack | Secondary Position of Attack | Rationale for Selectivity |

| Pyrrole | C2 / C5 | C3 / C4 | More stable cationic intermediate (3 resonance structures). slideshare.netvedantu.com |

| Furan | C2 / C5 | C3 / C4 | More stable cationic intermediate (3 resonance structures). quora.comquora.com |

This table outlines the general principles of regioselectivity for the individual heterocyclic components of 1H-Pyrrole, 2-(2-furanylmethyl)-.

Nucleophilic Reactions and Substitutions at Heterocyclic Rings

Nucleophilic aromatic substitution on untreated pyrrole and furan rings is generally difficult. edurev.inquimicaorganica.org The electron-rich nature of these heterocycles makes them inherently poor substrates for attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. quimicaorganica.orgacs.org For 1H-Pyrrole, 2-(2-furanylmethyl)-, which lacks such activating groups, direct nucleophilic substitution is not a primary reaction pathway.

However, the pyrrole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base (e.g., organometallic reagents like Grignard reagents or n-butyllithium) to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles.

Similarly, deprotonation at a carbon position (metalation) can be achieved, typically at the C2 or C5 position, using strong bases. The resulting organometallic species can then participate in substitution reactions with electrophilic reagents. Given the substitution pattern of 1H-Pyrrole, 2-(2-furanylmethyl)-, metalation would be expected to occur at the C5 position of either the pyrrole or furan ring.

Table 2: Comparison of Reactivity Towards Nucleophiles

| Heterocycle | Reactivity in SNAr | Common Nucleophilic Reaction |

| Pyrrole | Very low unless activated by electron-withdrawing groups. acs.org | Deprotonation at nitrogen (N-H) to form the nucleophilic pyrrolide anion. |

| Furan | Very low unless activated by electron-withdrawing groups. edurev.in | Ring-opening reactions can occur under certain nucleophilic conditions. |

This table provides a generalized comparison of the nucleophilic reactivity of the constituent rings.

Redox Chemistry: Oxidation and Reduction Pathways of the Heterocyclic System

The electron-rich nature of both pyrrole and furan makes them susceptible to oxidation. nih.gov Pyrrole, in particular, is easily oxidized, often leading to polymerization. rsc.org The oxidation potential of pyrrole is lower than that of furan, suggesting it may be more readily oxidized. nih.gov Electrochemical oxidation is a common method used to form conductive polymers (polypyrroles, polyfurans). nih.govbohrium.com The electropolymerization of 1H-Pyrrole, 2-(2-furanylmethyl)- would likely involve the formation of radical cations on the heterocyclic rings, leading to the growth of a copolymer film. cambridge.org Studies on the copolymerization of pyrrole and furan have shown that the composition and properties of the resulting polymer can be controlled by the applied potential and monomer feed ratio. bohrium.comresearchgate.net

Chemical oxidation can lead to a variety of products depending on the oxidant and reaction conditions. For example, the oxidation of pyrroles can yield maleimides or other ring-opened or functionalized products. nih.gov Similarly, the oxidation of the furan ring can lead to ring-opening or the formation of compounds like maleic anhydride. bohrium.com The oxidation of furfuryl alcohol (a related structure) has been studied extensively as a pathway to produce valuable chemicals like furoic acid. researchgate.net

Reduction of the pyrrole and furan rings is also possible, typically through catalytic hydrogenation. These reactions require catalysts such as platinum, palladium, or nickel and generally result in the saturation of the rings to form pyrrolidine (B122466) and tetrahydrofuran, respectively. The reduction of furfural (B47365) to furfuryl alcohol is a well-established industrial process. scispace.comnih.govmdpi.com Due to the aromatic stability of the rings, relatively harsh conditions (high pressure and/or temperature) may be required for complete saturation.

Coordination Chemistry and Ligand Properties

Both pyrrole and furan can act as ligands in coordination chemistry, though they are generally considered weak donors. The nitrogen atom of the pyrrole ring and the oxygen atom of the furan ring can coordinate to a metal center. More commonly, derivatives of these heterocycles, particularly those containing additional donor atoms, are used to form more stable metal complexes.

For 1H-Pyrrole, 2-(2-furanylmethyl)-, coordination could occur through the nitrogen of the pyrrole, the oxygen of the furan, or through the π-systems of the aromatic rings. The combination of two different heterocyclic donors linked by a flexible methylene (B1212753) bridge allows this molecule to potentially act as a bidentate or bridging ligand. The specific coordination mode would depend on the metal center, the other ligands present, and the reaction conditions. Pyrrole-based pincer ligands have been shown to stabilize various oxidation states of metals like iron. acs.org Furan ligands have also been studied in the context of transition metal cluster chemistry. sc.edu

Computational Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool used to investigate the reactivity and reaction mechanisms of heterocyclic compounds. researchgate.netchemrxiv.org Computational studies on pyrrole and furan have corroborated experimental findings regarding their aromaticity and reactivity. chemrxiv.org DFT calculations confirm that the greater reactivity of pyrrole compared to furan in electrophilic substitutions is due to the electronic properties of the heteroatom. youtube.com

These studies are used to calculate the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. For electrophilic substitution, calculations show that the transition state leading to substitution at the C2 position is lower in energy than that for C3 substitution, explaining the observed regioselectivity. researchgate.net

For a molecule like 1H-Pyrrole, 2-(2-furanylmethyl)-, computational methods could be employed to:

Determine the preferred conformation of the molecule.

Calculate the electron density at each position to predict the most likely site of electrophilic attack.

Model the transition states for various reactions to understand the kinetic and thermodynamic factors controlling product formation.

Investigate the electronic structure and stability of potential coordination complexes.

DFT studies on the interaction of pyrrole and furan with metal surfaces have provided insights into their bonding mechanisms, which is relevant to catalysis and corrosion inhibition. chemrxiv.org Similar studies on complex reactions, such as those involving diazoesters catalyzed by Lewis acids, have helped to elucidate the competing pathways of C-H insertion and ring-opening for pyrrole and furan substrates. researchgate.net

Derivatives and Analogues of 1h Pyrrole, 2 2 Furanylmethyl : Design and Synthesis Research

N-Substitution and Pyrrole (B145914) Ring Functionalization

The functionalization of the pyrrole ring in 1H-Pyrrole, 2-(2-furanylmethyl)- and related structures is a key area of synthetic exploration. The pyrrole nucleus, being an electron-rich aromatic system, is amenable to various electrophilic substitution reactions. nih.gov

C-Substitution: Electrophilic substitution reactions on the pyrrole ring typically occur at the C2 and C5 positions, which are the most nucleophilic. pearson.comcitycollegekolkata.org However, if these positions are blocked, substitution can be directed to the C3 and C4 positions. Common functionalization reactions include:

Acylation: The introduction of an acyl group, often at the 2-position, can be achieved using various acylating agents like acid anhydrides or acid chlorides. wikipedia.org The Vilsmeier-Haack reaction provides a method for formylation. pharmaguideline.com

Halogenation: While direct halogenation of furan (B31954) can lead to polymerization, controlled conditions can yield mono-halogenated products. citycollegekolkata.orgnowgonggirlscollege.co.in

Sulfonation: Pyrrole can be sulfonated, typically at the 2-position. uomustansiriyah.edu.iq

Lithiation: Lithiation of the pyrrole ring can be used to introduce a variety of functional groups. researchgate.net

A study on the functionalization of 2-trifluoromethyl-1H-pyrrole demonstrated the regioselective preparation of various C-substituted derivatives, including sulfonyl halides, carboxylic acids, aldehydes, and nitriles, primarily through lithiation and electrophilic substitution. researchgate.net

Functionalization of the Furanylmethyl Moiety

The furanylmethyl group of 1H-Pyrrole, 2-(2-furanylmethyl)- offers additional sites for chemical modification. The furan ring itself is an aromatic heterocycle, but it can also exhibit reactivity characteristic of a conjugated diene. nowgonggirlscollege.co.in

Reactions of the Furan Ring:

Electrophilic Substitution: Similar to pyrrole, furan undergoes electrophilic substitution, with a preference for the 2-position. pearson.comcitycollegekolkata.org However, furan is sensitive to strong acids, which can lead to polymerization. nowgonggirlscollege.co.in

Diels-Alder Reaction: Furan can participate as the diene component in Diels-Alder reactions, a characteristic not typically observed for pyrrole under similar conditions. nowgonggirlscollege.co.in

Ring Opening: The furan ring can be opened under certain acidic conditions. nowgonggirlscollege.co.in

A photocatalytic method has been developed to directly convert a furan ring into a pyrrole ring by swapping the oxygen atom with a nitrogen group. This late-stage functionalization provides access to pyrrole analogues from furan-containing compounds. nih.gov

Pyrrole-Fused Heterocycles: Design and Synthesis of Polycyclic Systems

A significant area of research involves the use of pyrrole derivatives as building blocks for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures often exhibit interesting chemical and physical properties.

Pyrrolo[3,2-d]pyrimidines and Pyrrolo[3,2-e]diazepines

The synthesis of pyrrolo[3,2-d]pyrimidines, a class of 7-deazapurine analogues, has been explored through various synthetic routes. nih.gov One approach involves the cyclization of appropriately functionalized pyrroles. For example, 2,3-dicarboxypyrrole derivatives can be converted to 2- or 3-azidocarbonylpyrroles, which, after Curtius rearrangement and subsequent reactions, cyclize to form pyrrolo[3,2-d]pyrimidine-2,4-diones. rsc.org Another method involves a one-pot, three-component reaction of 6-aminouracil, arylglyoxals, and 4-hydroxycoumarin. researchgate.net

The synthesis of pyrrolo[1,2-a] mdpi.comgoogle.comdiazepines has also been reported, providing a facile route to this diazepine (B8756704) nucleus from readily available starting materials. nih.gov

Pyrrolo[2,3-d]pyrimidine Scaffolds

Pyrrolo[2,3-d]pyrimidines are another important class of fused heterocycles. Their synthesis can be achieved through various strategies, including the construction of the pyrrole ring onto a pre-existing pyrimidine (B1678525) ring or vice versa. researchgate.net

One synthetic approach involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with various amines to introduce substituents at the 4-position. google.com Another method describes the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, where modifications include carbonyl-amine condensation to form imines and halogenation at the C-3 position of the pyrrole ring. mdpi.com Additionally, novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing a sulfonamide moiety have been synthesized and characterized. nih.gov

Bioisosteric Replacements and Structural Mimicry Studies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to modulate the properties of a molecule. cambridgemedchemconsulting.comtcichemicals.com In the context of derivatives of 1H-Pyrrole, 2-(2-furanylmethyl)-, bioisosteric replacements of the furan or pyrrole rings are explored to create structural analogues.

Five-membered heteroaromatic rings such as thiophene (B33073), thiazole, and pyrazole (B372694) are often considered bioisosteres for furan and phenyl rings. cambridgemedchemconsulting.com The replacement of a phenyl ring with these heterocycles can alter properties like polarity, metabolic stability, and potential for off-target interactions. cambridgemedchemconsulting.com For instance, replacing a phenyl ring with a pyridyl or other nitrogen-containing heterocycle can increase polarity and reduce cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com

Structural mimicry studies involve designing molecules that imitate the spatial arrangement and electronic properties of a known scaffold. The synthesis of various purine (B94841) isosteres, where the purine ring is replaced by other bicyclic systems like pyrrolo[2,3-d]pyrimidines, has been reported. researchgate.net For example, kinetin (B1673648) isosteres have been synthesized where the adenine (B156593) core is replaced with pyrrolo[2,3-d]pyrimidine and other related heterocycles. researchgate.net

A study on N-(5-benzyl-1,3-thiazol-2-yl)benzamides demonstrated that the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring led to a significant enhancement in biological activity. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 1h Pyrrole, 2 2 Furanylmethyl and Its Derivatives

Hyphenated Chromatographic Techniques for Trace Analysis and Profiling

Hyphenated chromatography, particularly when combined with mass spectrometry, provides the sensitivity and selectivity required for the detection and identification of trace amounts of volatile and semi-volatile compounds like 1H-Pyrrole, 2-(2-furanylmethyl)- in complex matrices.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for Volatile Profiling

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique ideal for extracting volatile and semi-volatile compounds from a sample's headspace or liquid phase. This method is highly applicable for the analysis of furan (B31954) and pyrrole (B145914) derivatives, which are known flavor and aroma constituents in various foods like coffee, beer, and baked goods. foodb.ca

The process involves exposing a fused-silica fiber coated with a stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) to the sample matrix. researchgate.net Analytes, including 1H-Pyrrole, 2-(2-furanylmethyl)-, would adsorb onto the fiber. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column (such as an HP-5MS). mdpi.com As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and fragments them into a predictable pattern, allowing for identification and quantification. This technique is particularly valuable for creating a volatile profile of a sample and identifying trace components. For instance, HS-SPME-GC-MS has been successfully used to quantify the critical rice aroma compound 2-acetyl-1-pyrroline, demonstrating its sensitivity for pyrrole derivatives. researchgate.net

Retention Index Data and Mass Spectral Library Matching for Identification

For a confident identification of 1H-Pyrrole, 2-(2-furanylmethyl)- in a GC-MS analysis, two key pieces of information are used: its retention index (RI) and its mass spectrum.

| Active Phase | Column Dimensions | Temperature Program | Retention Index (I) | Reference |

| SLB-5MS | 10 m x 0.18 mm x 0.18 µm | 40°C to 295°C at 10 K/min | 1189 | Risticevic, Carasek, et al., 2008 nist.gov |

| DB-5 | 60 m x 0.32 mm x 1 µm | 50°C to 250°C at 4 K/min | 1197 | Fadel, Mageed, et al., 2006 nist.gov |

| DB-1 | 60 m x 0.32 mm x 1.0 µm | 40°C to 260°C at 2 K/min | 1163 | Chen and Ho, 1998 nist.gov |

| HP-5 | 50 m x 0.32 mm x 0.52 µm | 35°C to 250°C at 2 K/min | 1182 | Boylston and Viniyard, 1998 nist.gov |

The Mass Spectrum provides a molecular fingerprint. Upon electron ionization, 1H-Pyrrole, 2-(2-furanylmethyl)- (molecular weight: 147.17 g/mol ) would produce a molecular ion (M+) peak at m/z 147. The subsequent fragmentation pattern would be characteristic of the furan and pyrrole rings and the methylene (B1212753) bridge. The most prominent peak would likely arise from the stable furfuryl cation (m/z 81) or the pyrrolylmethyl cation (m/z 80) formed by cleavage of the C-C bond of the methylene bridge. The resulting spectrum can be compared against extensive databases like the NIST Mass Spectral Library for a tentative identification. nist.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ³¹P)

¹H NMR: The proton NMR spectrum of 1H-Pyrrole, 2-(2-furanylmethyl)- would show distinct signals for each unique proton. The pyrrole N-H proton would appear as a broad singlet significantly downfield (typically >8.0 ppm). chemicalbook.com The protons on the pyrrole and furan rings would appear in the aromatic region (approx. 6.0-7.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. stackexchange.com The two protons of the methylene bridge (-CH₂-) would likely appear as a singlet around 4.0-5.0 ppm.

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. For 1H-Pyrrole, 2-(2-furanylmethyl)-, signals for the nine carbon atoms would be observed. The carbons of the aromatic rings would resonate between approximately 105 and 145 ppm. chemicalbook.commdpi.com The methylene bridge carbon would appear further upfield. Studies on related substituted pyrroles and furans show that the chemical shift of each carbon is highly sensitive to the position and nature of substituents. mdpi.comnih.gov

³¹P NMR: ³¹P NMR is not applicable to 1H-Pyrrole, 2-(2-furanylmethyl)- itself, as it contains no phosphorus. However, it is an essential technique for characterizing phosphorylated derivatives. For example, in the analysis of 2-phosphorylmethyl-1H-pyrroles, ³¹P NMR is used to confirm the presence and chemical environment of the phosphorus atom, with chemical shifts being indicative of its oxidation state and bonding.

Two-Dimensional NMR Techniques (HMQC, HMBC, COSY, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H couplings through two or three bonds. spectrabase.com For 1H-Pyrrole, 2-(2-furanylmethyl)-, it would show cross-peaks connecting adjacent protons on the furan ring and adjacent protons on the pyrrole ring, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). chemicalbook.com It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, linking the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). chemicalbook.com It is vital for piecing together the molecular skeleton. For the target molecule, HMBC would show a crucial correlation between the methylene bridge protons and the C2 carbon of the pyrrole ring, as well as the C2 carbon of the furan ring, unambiguously confirming the 2-(2-furanylmethyl)- connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. nist.gov It is used to determine stereochemistry and conformation. For a relatively flexible molecule like this, NOESY could provide information on the preferred spatial orientation of the two rings relative to each other.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Pyrrole, 2-(2-furanylmethyl)- would display characteristic absorption bands. Key expected vibrations include:

N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹ from the pyrrole N-H group.

Aromatic C-H Stretch: Multiple sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the methylene bridge.

C=C Ring Stretching: Several bands in the 1650-1450 cm⁻¹ region, characteristic of the aromatic furan and pyrrole rings. nist.gov

C-O-C Stretch: A strong, characteristic band for the furan ether linkage, typically appearing in the 1250-1020 cm⁻¹ range. unipd.it

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong, sharp signals in the Raman spectrum, which can be useful for identification. researchgate.net The C-H stretching vibrations would also be visible. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of derivatives is influenced by the nature and position of substituents, which dictate the packing of molecules in the crystal lattice. For instance, in the crystal structure of 4-Iodobenzoic acid, molecules form hydrogen-bonded dimers that stack perpendicularly to their aromatic rings, with iodine atoms of adjacent dimers interacting through van der Waals forces wikipedia.org. This illustrates how functional groups can direct the supramolecular assembly.

In more complex furan-containing derivatives, such as (E)-N'-[(Furan-2-yl)methylene]-benzohydrazide, the molecule's conformation is stabilized by intramolecular hydrogen bonds researchgate.net. The planarity of the furan and benzene (B151609) rings, along with the dihedral angles between them, are key structural parameters determined from the crystallographic data researchgate.net. For example, the crystal structure of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone reveals two crystallographically independent molecules where the indazole and furan rings are oriented at significant angles to each other researchgate.net.

The analysis of a 1,5-benzodiazepine derivative containing a furan-2-yl group, 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, shows that the seven-membered diazepine (B8756704) ring adopts a boat conformation nih.gov. Intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions are crucial in building the three-dimensional network in the crystal nih.gov.

These examples demonstrate that the solid-state structures of 1H-Pyrrole, 2-(2-furanylmethyl)- derivatives are governed by a combination of intramolecular forces, which determine the molecular conformation, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.

Table 1: Crystallographic Data for a Furan-Containing Derivative (Data sourced from a representative furan derivative to illustrate typical crystallographic parameters)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀N₂O₂ |

| Formula Weight | 226.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2899 (3) |

| b (Å) | 10.6863 (4) |

| c (Å) | 11.7826 (5) |

| α (°) | 77.046 (3) |

| β (°) | 70.780 (3) |

| γ (°) | 88.930 (4) |

| Volume (ų) | 1074.47 (7) |

| Z | 4 |

Note: The data presented is for 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, a representative furan derivative, as detailed crystallographic data for 1H-Pyrrole, 2-(2-furanylmethyl)- is not available in the cited literature. researchgate.net

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation

Advanced mass spectrometry (MS) techniques, particularly those coupled with chromatography and employing high-resolution analyzers and tandem MS (MS/MS), are pivotal for the structural elucidation and isomer differentiation of 1H-Pyrrole, 2-(2-furanylmethyl)- and its derivatives. The fragmentation pathways are highly dependent on the nature and position of substituents on the pyrrole and furan rings. nih.govnih.gov

Electron ionization (EI) mass spectrometry of 1H-Pyrrole, 2-(2-furanylmethyl)- typically results in a prominent molecular ion peak due to the aromatic nature of the pyrrole and furan rings, which can stabilize the positive charge libretexts.org. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the side-chain. nih.gov For compounds with aromatic groups in the side chain, characteristic losses of moieties such as water, aldehydes, and the pyrrole ring itself from the protonated molecule ([M+H]⁺) are observed in electrospray ionization (ESI) mass spectrometry. nih.gov

The mass spectrum of 1H-Pyrrole, 2-(2-furanylmethyl)- shows a molecular ion at m/z 147. Key fragment ions can be predicted based on the structure. Cleavage of the bond between the methylene bridge and the pyrrole ring would lead to the formation of a furfuryl cation (m/z 81) or a pyrrolylmethyl radical. Alternatively, cleavage at the furan ring could produce a pyrrolylmethyl cation (m/z 80). The furfuryl cation at m/z 81 is often a dominant peak in the mass spectra of furfuryl-containing compounds.

For derivatives such as 1-(Fur-2-ylmethyl)-2-formyl-pyrrole, the presence of the formyl group introduces additional fragmentation pathways nist.gov. This can include the loss of the formyl group (CHO, 29 u) or carbon monoxide (CO, 28 u) from the molecular ion or subsequent fragment ions.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, which aids in confirming the identity of the compound and its fragments. Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, provide detailed structural information and help to differentiate between isomers that might produce similar full-scan mass spectra.

Table 2: Predicted EI-MS Fragmentation of 1H-Pyrrole, 2-(2-furanylmethyl)-

| m/z | Proposed Fragment |

|---|---|

| 147 | [M]⁺ (Molecular Ion) |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 80 | [C₅H₆N]⁺ (Pyrrolylmethyl cation) |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

| 39 | [C₃H₃]⁺ |

Note: This table is based on general fragmentation patterns of pyrrole and furan derivatives.

Near-Infrared (NIR) Spectroscopy in Complex Mixture Analysis

Near-infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and powerful analytical tool for the analysis of complex mixtures, such as food products, where 1H-Pyrrole, 2-(2-furanylmethyl)- and its derivatives may be present. This technique is particularly well-suited for quality control and authentication purposes. metrohm.comnih.govmdpi.com

NIR spectra consist of broad, overlapping bands that arise from overtones and combinations of fundamental molecular vibrations, primarily from C-H, N-H, and O-H bonds. nih.gov Due to the complexity of the spectra, chemometric methods are essential for extracting meaningful chemical information. researchgate.netmdpi.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed to correlate the NIR spectral data with specific chemical properties or concentrations of analytes within a mixture. researchgate.netmdpi.com

In the context of food analysis, NIR spectroscopy has been successfully applied to analyze coffee, a complex matrix known to contain furan and pyrrole derivatives formed during the roasting process. metrohm.comnih.govmdpi.comresearchgate.net Studies have demonstrated the feasibility of using NIR spectroscopy to determine key quality parameters in roasted coffee beans and grounds, such as moisture and caffeine (B1668208) content. metrohm.com Furthermore, NIR spectroscopy coupled with chemometrics has shown great potential in detecting adulterants in roasted coffee. nih.govmdpi.com It can discriminate between pure and adulterated coffee samples, and in some cases, identify the specific adulterants present. nih.govmdpi.com

Table 3: Application of NIR Spectroscopy in the Analysis of Coffee

| Application | Chemometric Method | Key Findings | Reference |

|---|---|---|---|

| Determination of Caffeine and Moisture | Prediction Models | Fast and accurate analysis of roasted ground and whole coffee beans. | metrohm.com |

| Detection of Adulterants | Principal Component Analysis (PCA) | Discrimination of pure arabica from adulterated samples. | nih.govmdpi.com |

| Classification of Specialty Coffee | - | Potential for rapid quality assessment. | researchgate.net |

| Detection of Coffee Husk Adulteration | PLS, LDA | Portable NIR systems can be used for integrity screening. | mdpi.com |

Computational and Theoretical Chemistry Studies of 1h Pyrrole, 2 2 Furanylmethyl

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

The electronic character of 1H-Pyrrole, 2-(2-furanylmethyl)- is dominated by the aromaticity of its two five-membered heterocyclic rings. Both pyrrole (B145914) and furan (B31954) are π-electron rich systems. imperial.ac.uk DFT studies on similar linked heteroaromatic systems show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. researchgate.net

Molecular Orbitals (HOMO & LUMO): In pyrrole, the π-system contains six electrons delocalized over five atoms, leading to a high electron density on the carbon atoms. imperial.ac.uk Similarly, furan possesses aromatic character, though its resonance energy is lower than that of pyrrole. imperial.ac.uk For 1H-Pyrrole, 2-(2-furanylmethyl)-, the HOMO is expected to be distributed across the π-systems of both rings, with a significant contribution from the electron-rich pyrrole ring. The LUMO would also be located on the aromatic systems. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT calculations on copolymers of pyrrole and furan have shown that combining these rings can tune the HOMO-LUMO gap. researchgate.net

Electron Density Distribution: The distribution of electron density is not uniform. In pyrrole, the nitrogen atom's lone pair is integral to the aromatic sextet, which decreases its basicity but increases the electron density at the α- and β-carbons. stackexchange.com However, the inductive effect of the electronegative nitrogen atom draws some electron density from the C2 and C5 positions. stackexchange.com In furan, the highly electronegative oxygen atom also influences the electron distribution. DFT analysis of the interaction of pyrrole and furan with surfaces indicates that the nature of their frontier orbitals is crucial for their bonding mechanisms. chemrxiv.org For the title compound, the highest electron density is anticipated on the carbon atoms of the pyrrole ring, making them susceptible to electrophilic attack.

A hypothetical representation of key electronic properties is provided in the table below.

| Property | Predicted Characteristic for 1H-Pyrrole, 2-(2-furanylmethyl)- | Basis of Prediction |

| HOMO Localization | Primarily on the pyrrole ring, with some delocalization onto the furan ring. | Pyrrole has a higher resonance energy and its nitrogen atom contributes two electrons to the π-system, making it more electron-rich than furan. imperial.ac.uk |

| LUMO Localization | Distributed across both aromatic rings, with potential for significant density on the C=C bonds. | General feature of aromatic heterocyclic systems. |

| Electron Density | High electron density on the carbon atoms of the pyrrole ring, particularly the C3, C4, and C5 positions. | Combination of resonance effects and the inductive effect of the nitrogen atom. stackexchange.com |

The sites of protonation and deprotonation are crucial for understanding a molecule's behavior in different chemical environments and its potential for forming intermolecular interactions like hydrogen bonds.

Protonation: The most likely sites for protonation are the carbon atoms of the pyrrole ring, rather than the nitrogen atom. Ab initio calculations have shown that protonation at the C2 and C3 positions of pyrrole is energetically more favorable than N-protonation. nih.gov The lone pair of the pyrrole nitrogen is part of the aromatic system, and its involvement in protonation would disrupt this stability. The oxygen atom of the furan ring is also a potential, albeit weak, protonation site. Studies using DFT have investigated the protonation of pyrrole and furan, confirming that Cα-protonation is the most stable for these heterocycles in the gas phase. researchgate.net

Deprotonation: The most acidic proton is the one attached to the pyrrole nitrogen (N-H). The pKa of pyrrole is approximately 17.5, indicating it is a weak acid. Deprotonation at this site would result in the formation of a pyrrolide anion, where the negative charge is stabilized by delocalization across the aromatic ring. Computational studies on pyrrole derivatives have shown that deprotonation of the pyrrole fragment can significantly alter the electronic properties of the molecule. nih.gov

The predicted protonation and deprotonation sites are summarized in the table below.

| Process | Most Likely Site | Energetic Justification |

| Protonation | C3 or C4 on the pyrrole ring | Preserves the aromaticity of the furan ring and is known to be the favored site for electrophilic attack on 2-substituted pyrroles. C-protonation is energetically favored over N-protonation in pyrrole. nih.govresearchgate.net |

| Deprotonation | N-H of the pyrrole ring | The resulting anion is stabilized by resonance, delocalizing the negative charge over the five-membered ring. This is the most acidic proton in the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the static electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. frontiersin.org MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For 1H-Pyrrole, 2-(2-furanylmethyl)-, the key flexible bond is the C-C single bond of the methylene (B1212753) bridge connecting the pyrrole and furan rings. Rotation around this bond allows the two rings to adopt various spatial orientations relative to each other.

MD simulations would be employed to:

Explore the Conformational Landscape: By simulating the molecule's movement over time, MD can identify the most stable conformations (lowest energy states) and the energy barriers between them. This is crucial for understanding how the molecule might fit into a binding site.

Analyze Intermolecular Interactions: When simulated in a solvent like water, MD can show how solvent molecules arrange around the solute and form hydrogen bonds. This is important for predicting solubility and the thermodynamics of binding.

Study Flexibility: MD simulations can quantify the flexibility of the molecule, revealing which parts are rigid and which are more mobile. The flexibility of the linker between the two rings is a key determinant of how the molecule can adapt its shape to interact with a receptor. Studies on linked heterocyclic systems have shown that even simple molecules can have complex conformational dynamics. nih.gov

The table below outlines the expected outcomes from an MD simulation of this compound.

| Simulation Aspect | Expected Findings for 1H-Pyrrole, 2-(2-furanylmethyl)- |

| Key Torsional Angle | Rotation around the bond connecting the methylene carbon to the pyrrole C2 carbon. |

| Stable Conformations | Identification of low-energy arrangements of the pyrrole and furan rings (e.g., stacked, perpendicular, or extended). |

| Solvent Interactions | The pyrrole N-H group would act as a hydrogen bond donor, while the furan oxygen and the π-electrons of both rings could act as hydrogen bond acceptors. |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of potential drug candidates.

Docking studies of 1H-Pyrrole, 2-(2-furanylmethyl)- into an enzyme active site would predict how it positions itself to maximize favorable interactions. The predicted binding mode would depend on the specific topology and amino acid composition of the active site. Key interactions would likely involve:

Hydrogen Bonding: The N-H group of the pyrrole ring is a strong hydrogen bond donor. The nitrogen of the pyrrole ring and the oxygen of the furan ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrrole and furan rings can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.

Hydrophobic Interactions: The carbon backbone of the molecule can engage in hydrophobic interactions with nonpolar residues.

Docking studies on other pyrrole derivatives have shown that the pyrrole ring is often involved in crucial π-π stacking or hydrogen bonding interactions within the active site of enzymes like enoyl ACP reductase. vlifesciences.com

The reliability of docking results depends on the accuracy of the scoring function and the appropriateness of the docking protocol. Therefore, validation is a critical step. nih.gov

Validation of Docking Protocols: A common method for validating a docking protocol is to use a known protein-ligand crystal structure. The original ligand is removed from the active site and then re-docked. researchgate.net If the docking protocol can accurately reproduce the crystallographic binding pose (typically measured by a low Root Mean Square Deviation (RMSD) value), the protocol is considered validated. rsc.org Cross-docking, where a ligand from one crystal structure is docked into a different but related protein structure, can also be used for validation. researchgate.net

Force Field Parameters: The interactions between atoms are described by a set of parameters known as a force field (e.g., OPLS, AMBER, MMFF). vlifesciences.complos.org The accuracy of these parameters is crucial. For novel molecules like 1H-Pyrrole, 2-(2-furanylmethyl)-, it may be necessary to generate specific parameters using quantum chemical calculations to ensure that the electrostatic and van der Waals interactions are accurately represented.

The table below summarizes the key aspects of a molecular docking study for this compound.

| Docking Aspect | Implementation for 1H-Pyrrole, 2-(2-furanylmethyl)- |

| Potential Interactions | Hydrogen bonding (N-H as donor), π-π stacking (pyrrole and furan rings), hydrophobic interactions. |

| Docking Software | Programs like AutoDock, GLIDE, or GOLD would be suitable. vlifesciences.comnih.gov |

| Protocol Validation | Re-docking of a known co-crystallized ligand into the target enzyme's active site to ensure the protocol can reproduce the experimental binding mode. researchgate.net |

| Force Field | Standard force fields like OPLS or AMBER would likely be used, potentially with custom parameters for the linked heterocyclic system. vlifesciences.complos.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. taylorandfrancis.comscienceforecastoa.com This approach is instrumental in drug design for predicting the activity of novel molecules, thereby reducing the time and cost associated with synthesizing and testing new compounds. scienceforecastoa.commdpi.com The core principle of QSAR involves generating molecular descriptors from the chemical structures and relating them to biological activity through a mathematical model. taylorandfrancis.com

In the study of pyrrole derivatives, QSAR models have been successfully developed to elucidate the key structural requirements for various biological targets. For instance, a Field-Based QSAR (FB-QSAR) study was conducted on a series of novel pyrrole derivatives designed as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov The study aimed to identify molecules with selective inhibitory activity against COX-2 over COX-1 to develop safer anti-inflammatory agents. nih.gov

The FB-QSAR model provided critical insights into how different structural features affect the inhibitory potency. nih.gov The analysis generated contour maps that highlighted the steric and electrostatic fields around the molecules. nih.gov The findings indicated that the steric field had a more significant impact on the inhibitory activity against both COX-1 and COX-2 compared to the electrostatic field. nih.gov Specifically, the steric field accounted for 29.8% of the variance in COX-1 activity and 19.4% for COX-2, whereas the electrostatic field accounted for 9.4% and 11.3%, respectively. nih.gov This model guided the synthesis of compounds, leading to the identification of several potent and selective COX-2 inhibitors. nih.gov

Table 1: Predicted vs. Experimental Activity of Pyrrole Derivatives as COX-2 Inhibitors

| Compound | Experimental pIC50 | Predicted pIC50 | Reference Drug | Reference pIC50 |

|---|---|---|---|---|

| Compound 4h | - | 7.11 | Ibuprofen | 6.44 |

| Compound 4m | - | 6.62 | Nimesulide | 6.20 |

Data derived from a Field-Based QSAR study on pyrrole derivatives, showing the predicted inhibitory activity (pIC50) against the COX-2 enzyme. Higher pIC50 values indicate greater potency. nih.gov

Another application of QSAR modeling involved a series of 100 inhibitors of the 15-lipoxygenase (15-LOX) enzyme, which included various heterocyclic compounds such as pyrrole derivatives. mdpi.com Using the GUSAR 2019 program, researchers built statistically significant predictive models for the half-maximal inhibitory concentration (pIC50). mdpi.com These models were based on different types of descriptors, including Quantitative Neighborhoods of Atoms (QNA), Multilevel Neighborhoods of Atoms (MNA), and whole-molecule descriptors like topological length and lipophilicity. mdpi.com The dataset was divided into a training set to build the models and a test set to validate their predictive power. mdpi.com The resulting consensus models are designed to facilitate the virtual screening of large chemical databases to find new, potent 15-LOX inhibitors. mdpi.com

Table 2: Statistical Characteristics of a Consensus QSAR Model for 15-LOX Inhibitors

| Model Parameter | Training Set (84 compounds) | Test Set (16 compounds) |

|---|---|---|

| R² (Coefficient of Determination) | 0.79 | 0.81 |

| RMSE (Root Mean Square Error) | 0.48 | 0.43 |

Example statistical validation of a QSAR model developed for 15-LOX inhibitors, including pyrrole derivatives. R² indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). RMSE is the standard deviation of the residuals (prediction errors). mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches for Structural Exploration

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. benthamscience.comnih.gov These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govresearchgate.net Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to rapidly search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

This approach has been effectively applied to the exploration of pyrrole-containing structures. In one study, a pharmacophore-based virtual screening was performed on a library of 1302 pyrrolizines, which are structurally related to pyrroles, to identify potential anticancer agents. tandfonline.com The screening was based on a 3D pharmacophore model of a known multi-cyclin-dependent kinase (CDK) inhibitor. tandfonline.com The virtual screening identified several top-scoring hits, which were then synthesized and evaluated for their cytotoxic activities against cancer cell lines. tandfonline.comnih.gov This process led to the discovery of a compound that exhibited potent inhibitory activity against CDK-2 and induced apoptosis in cancer cells. nih.gov Docking studies further confirmed that the identified hit could fit effectively into the active sites of several CDKs. nih.gov

The virtual screening process typically involves several steps to refine the results and reduce the number of false positives. After an initial screening against a chemical database, the retrieved "hits" are often filtered based on drug-likeness criteria, such as Lipinski's rule of five, and subjected to further analysis like molecular docking to predict their binding mode and affinity for the target. researchgate.netnih.gov

For example, in a search for novel inhibitors of the Akt2 kinase, a potential cancer therapy target, both structure-based and 3D-QSAR pharmacophore models were constructed. nih.gov These models were then used to screen chemical databases containing hundreds of thousands of compounds. nih.gov The resulting hits were filtered, analyzed for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and finally studied through molecular docking. nih.gov This multi-step computational workflow successfully identified several novel lead compounds with different chemical scaffolds predicted to have high inhibitory activity. nih.gov The pyrrole nucleus itself is recognized as a powerful pharmacophoric unit, forming the basis for many targeted therapies. nih.gov

Research Applications of 1h Pyrrole, 2 2 Furanylmethyl in Advanced Organic Synthesis and Materials Science

Synthetic Intermediates and Chiral Auxiliaries in Complex Molecule Synthesis

Pyrrole (B145914) and its derivatives are fundamental intermediates in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and functional materials. The synthesis of the pyrrole ring itself can be achieved through several classic methods.

Table 8.1: Classic Synthetic Routes to Pyrrole Derivatives

| Synthesis Method | Precursors | Brief Description |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds + ammonia (B1221849) or primary amines | A widely used, straightforward condensation reaction to form substituted pyrroles. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comrgmcet.edu.in |

| Knorr Pyrrole Synthesis | α-amino-ketones + compounds with an active methylene (B1212753) group | A versatile method for creating polysubstituted pyrroles. wikipedia.orgpharmaguideline.com |

| Hantzsch Pyrrole Synthesis | β-ketoesters + α-haloketones + ammonia or primary amines | A three-component reaction leading to substituted pyrroles. wikipedia.orgpharmaguideline.com |

| Barton-Zard Synthesis | Isocyanoacetate + nitroalkene | Involves addition followed by cyclization to form the pyrrole ring. pharmaguideline.com |

1H-Pyrrole, 2-(2-furanylmethyl)- can be envisioned as a valuable synthetic intermediate. Its structure contains a reactive N-H proton and electrophilic/nucleophilic sites on both heterocyclic rings, allowing for further functionalization. For instance, acylation or alkylation at the nitrogen or at the C5 position of the pyrrole ring could introduce new functionalities. pharmaguideline.com The Vilsmeier-Haack reaction could be used to introduce a formyl group, a common precursor for more complex structures. pharmaguideline.combenthamopen.com

The synthesis of 1H-Pyrrole, 2-(2-furanylmethyl)- itself would likely proceed via a Paal-Knorr-type reaction, starting from a suitable 1,4-dicarbonyl precursor that incorporates the furan (B31954) moiety. wikipedia.orgorganic-chemistry.org Alternatively, methods involving the catalytic conversion of furan derivatives, such as furfural (B47365), into pyrroles could be adapted. wikipedia.orgresearchgate.netrsc.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org Common examples include Evans' oxazolidinones and sulfur-based auxiliaries like camphorsultam. sigmaaldrich.comscielo.org.mxresearchgate.net

The concept relies on the auxiliary's inherent chirality to create a diastereomeric intermediate that sterically or electronically favors the formation of one enantiomer over the other in a subsequent reaction. wikipedia.org While many complex chiral molecules contain pyrrole rings, there is currently no specific information in the reviewed literature describing 1H-Pyrrole, 2-(2-furanylmethyl)- being employed as a recoverable chiral auxiliary. Its potential in this area would require the introduction of a stereocenter, for instance, by using a chiral amine in a Knorr or Paal-Knorr synthesis, to create a chiral pyrrole derivative that could then direct further stereoselective transformations.

Ligands in Catalysis and Organometallic Chemistry

The pyrrolyl anion, the conjugate base of pyrrole, is isoelectronic with the cyclopentadienyl (B1206354) anion (Cp), a ubiquitous ligand in organometallic chemistry. wikipedia.org This relationship suggests that pyrrole derivatives, including 1H-Pyrrole, 2-(2-furanylmethyl)- , have significant potential as ligands for transition metals. The nitrogen lone pair and the π-systems of both the pyrrole and furan rings can coordinate to metal centers.

Pyrrole-based ligands are key components in catalysts for various organic transformations. For example, they have been used in porphyrin-like structures for reactions such as cyclopropanation and olefin epoxidation. Dipyrromethanes, which are structurally related to the target compound, are crucial precursors for synthesizing porphyrins and other polypyrrolic macrocycles that act as ligands for a wide range of metals. benthamopen.com These metalloporphyrins are vital in both biological systems (e.g., heme) and industrial catalysis.

Although specific catalytic applications of 1H-Pyrrole, 2-(2-furanylmethyl)- complexes are not yet reported, its structure is well-suited for forming pincer-type or other multidentate ligands upon further functionalization, making it an attractive target for the development of new catalysts.

Precursors for Advanced Functional Materials

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and biocompatibility. nih.gov By modifying the pyrrole monomer, the properties of the resulting polymer can be fine-tuned. The copolymerization of pyrrole with its derivatives allows for the creation of materials with a wide range of properties for applications in electronics, sensors, and electrochromic devices. nih.govresearchgate.net

1H-Pyrrole, 2-(2-furanylmethyl)- is a promising monomer for electropolymerization. The resulting polymer would feature a furan moiety on each repeating unit, which could influence the material's final electronic and optical properties, such as its bandgap, conductivity, and photoluminescence. Research on other substituted pyrroles has shown that such modifications can significantly impact a material's performance. For instance, novel blue pyrrole derivatives have been synthesized for use in image sensor color filters, demonstrating high molar extinction coefficients and thermal stability. mdpi.com Other studies on multipyrrole dyes like BODIPY have shown that structural modifications can dramatically alter their nonlinear optical properties, converting them from saturable absorbers to efficient reverse saturable absorbers. nih.gov

Table 8.2: Optical Properties of Selected Pyrrole Derivatives

| Compound | Maximum Absorption (λmax) | Molar Extinction Coefficient (εmax) | Key Finding |

|---|---|---|---|

| BAPCP | 615 nm | 6.03 × 10⁴ L/mol·cm | A novel blue colorant with high thermal stability for image sensors. mdpi.com |

| HAPCP | 616 nm | 6.91 × 10⁴ L/mol·cm | Molar extinction coefficient is 4.5 times higher than a commercial blue colorant. mdpi.com |

| MeO₂BODIPY | N/A | 4.64 × 10⁻¹⁰ m/W (nonlinear) | Exhibits efficient reverse saturable absorption, a key nonlinear optical property. nih.gov |

The dielectric properties of materials are crucial for applications in electronic components, particularly for energy storage in capacitors and as insulating layers. Conducting polymers like polypyrrole can be combined with other materials to create nanocomposites with exceptionally high dielectric constants. For example, a nanocomposite of polypyrrole, copper oxide, and reduced graphene oxide (PPY:CuO:rGO) was found to have a dielectric constant of ~2223 at 313 K. researchgate.net

Applications in Agrochemical Research and Related Synthetic Chemistry

Pyrrole is a core structural feature in many successful agrochemicals. The insecticide Chlorfenapyr is a prominent example of an N-arylpyrrole derivative that has a unique mode of action and a broad insecticidal spectrum. researchgate.net This has spurred extensive research into synthesizing and testing new pyrrole derivatives for pesticidal activity.

Studies have shown that various substitutions on the pyrrole ring can lead to potent insecticidal and acaricidal agents. The general structure of 1H-Pyrrole, 2-(2-furanylmethyl)- provides a scaffold that can be readily modified to explore structure-activity relationships. The furan ring itself is derived from furfural, a biomass platform chemical, adding a "green chemistry" aspect to its potential use. rsc.orgresearchgate.netmdpi.commdpi.com

Table 8.3: Examples of Insecticidal Pyrrole Derivatives

| Pyrrole Derivative Type | Target Pests | Reported Activity |

|---|---|---|

| 2-Aryl-pyrroles with ester groups | Oriental armyworm, mosquito, spider mite | Some compounds showed activity equal or superior to the commercial standard, Chlorfenapyr. researchgate.net |

| 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetates | Cotton leafworm (Spodoptera littoralis) | Compound 6a showed high bioefficacy with an LC₅₀ value of 0.5707 ppm. nih.gov |

| 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazides | Cotton leafworm (Spodoptera littoralis) | Compound 7a was the most potent tested, with an LC₅₀ value of 0.1306 ppm. nih.gov |

| Diamides with pyrazolyl and phenyl groups | Diamondback moth (Plutella xylostella) | Some compounds exhibited mortality rates up to 76.7% at 200 µg/mL. mdpi.com |

Given these findings, 1H-Pyrrole, 2-(2-furanylmethyl)- and its derivatives are logical candidates for synthesis and screening in agrochemical discovery programs. The combination of the pyrrole and furan heterocycles may lead to novel modes of action or improved activity profiles against a range of agricultural pests.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1H-Pyrrole, 2-(2-furanylmethyl)-, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or through cyclization reactions involving furan and pyrrole precursors. A representative method involves refluxing intermediates (e.g., chloranil in xylene) to promote cyclization, followed by purification via recrystallization from methanol . Optimization includes adjusting reaction time (25–30 hours), temperature (reflux conditions), and stoichiometry of reagents. Monitoring by thin-layer chromatography (TLC) or GC-MS ensures reaction completion.

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) distinguish 1H-Pyrrole, 2-(2-furanylmethyl)- from structurally similar derivatives?

- Methodology :

- IR Spectroscopy : The compound exhibits characteristic C-H stretching vibrations for the furan ring (~3120 cm⁻¹) and pyrrole N-H stretches (~3400 cm⁻¹). The absence of carbonyl peaks (e.g., ~1700 cm⁻¹) differentiates it from acylated analogs .

- NMR : The ¹H-NMR spectrum shows distinct signals for the furanylmethyl group (δ 4.2–4.5 ppm, CH₂) and aromatic protons (δ 6.2–7.4 ppm). ¹³C-NMR confirms the furan (C-O at ~150 ppm) and pyrrole (C-N at ~120 ppm) moieties .

- Mass Spectrometry : The molecular ion peak at m/z 147 (C₉H₉NO) and fragmentation patterns (e.g., loss of CH₂-furan) aid identification .

Q. What are the primary applications of this compound in flavor or fragrance chemistry?

- Methodology : The compound contributes to coffee aroma profiles, detected via GC-MS and GC-olfactometry. Its furan-pyrrole hybrid structure imparts nutty or roasted notes. Researchers can quantify its concentration in food matrices using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, with calibration against synthetic standards .

Q. What safety precautions are critical when handling 1H-Pyrrole, 2-(2-furanylmethyl)- in laboratory settings?

- Methodology : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water and consult medical guidance. Store in airtight containers away from oxidizers, as furan derivatives are prone to polymerization .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of 1H-Pyrrole, 2-(2-furanylmethyl)-?

- Methodology : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to compute molecular orbitals, electrostatic potential maps, and Fukui indices. These analyses predict nucleophilic/electrophilic sites (e.g., pyrrole α-positions) for regioselective functionalization. Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies enable selective functionalization of the pyrrole or furan ring for drug discovery applications?

- Methodology :

- Pyrrole Modification : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyrrole β-position.

- Furan Functionalization : Employ Vilsmeier-Haack formylation or Diels-Alder reactions to add substituents to the furan ring. Monitor reaction pathways using HPLC to avoid side products .

Q. How does the compound interact with biological targets, and what pharmacophore models apply?

- Methodology : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 or receptors. Pharmacophore models emphasize the planar aromatic system and hydrogen-bonding capacity of the pyrrole N-H. Validate predictions via in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?

- Methodology : Re-evaluate experimental conditions (e.g., purity of samples, pressure calibration in boiling point measurements). Compare data from multiple sources (e.g., NIST Webbook vs. peer-reviewed studies) and use computational methods (e.g., COSMO-RS) to predict properties under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |